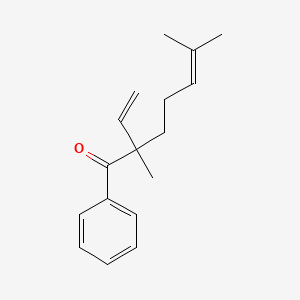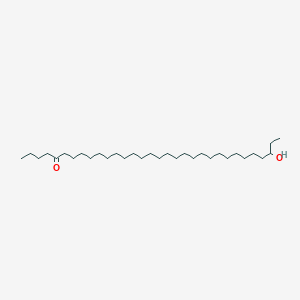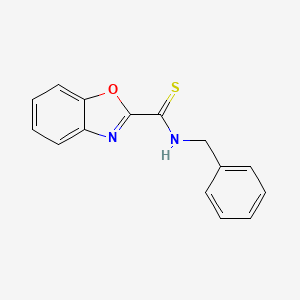![molecular formula C20H18O3 B14349630 2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 96570-08-0](/img/structure/B14349630.png)
2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes a benzoyl group, a methoxy group, and a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzoyl group, and methoxylation. Common synthetic routes may involve Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions .
Industrial Production Methods
Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoyl-substituted biphenyls and methoxy-substituted biphenyls. Examples include 2-Benzoyl-5-methoxybenzimidazole and 2-Benzoyl-5-methoxyphenyl derivatives .
Eigenschaften
CAS-Nummer |
96570-08-0 |
|---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
6-benzoyl-3-methoxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H18O3/c1-23-16-12-17(14-8-4-2-5-9-14)19(18(21)13-16)20(22)15-10-6-3-7-11-15/h2-11,13,17,19H,12H2,1H3 |
InChI-Schlüssel |
DWEAXTFPWAMJJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C(C(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)






